molecular formula C6H9N5O2 B415132 3,5-dimethyl-N'-nitropyrazole-1-carboximidamide CAS No. 2946-89-6

3,5-dimethyl-N'-nitropyrazole-1-carboximidamide

Cat. No. B415132
Key on ui cas rn: 2946-89-6
M. Wt: 183.17 g/mol
InChI Key: YJQYMUPERFRTJO-UHFFFAOYSA-N
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Patent
US08188133B2

Procedure details

2.7 ml of acetic acid and 2,4-pentadione (0.785 mg, 7.83 mmol) are added to a mixture heated under reflux containing the N′-nitrohydrazinecarboximidamide compound isolated previously (0.5 g, 4.20 mmol) in 15 ml of water. The reaction medium is returned to ambient temperature then filtered. The solid obtained is washed with dichloromethane. A white solid in the form of white powder is obtained with a yield of 89%.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0.785 mg
Type
reactant
Reaction Step One
Name
N′-nitrohydrazinecarboximidamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
3,5-dimethyl-N′-nitro-1H-pyrazole-1-carboximidamide
Yield
89%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][C:6]([CH2:8][C:9]([CH3:11])=O)=O.[N+:12]([N:15]=[C:16]([NH:18][NH2:19])[NH2:17])([O-:14])=[O:13]>O>[CH3:5][C:6]1[CH:8]=[C:9]([CH3:11])[N:18]([C:16](=[N:15][N+:12]([O-:14])=[O:13])[NH2:17])[N:19]=1

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.785 mg
Type
reactant
Smiles
CC(=O)CC(=O)C
Step Two
Name
N′-nitrohydrazinecarboximidamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N=C(N)NN
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
is returned to ambient temperature
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
A white solid in the form of white powder is obtained with a yield of 89%

Outcomes

Product
Name
3,5-dimethyl-N′-nitro-1H-pyrazole-1-carboximidamide
Type
Smiles
CC1=NN(C(=C1)C)C(N)=N[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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